molecular formula C10H8N4O2 B14443214 (4-Azido-1H-indol-3-yl)acetic acid CAS No. 79473-09-9

(4-Azido-1H-indol-3-yl)acetic acid

Cat. No.: B14443214
CAS No.: 79473-09-9
M. Wt: 216.20 g/mol
InChI Key: UIWLVLWTVJZBJT-UHFFFAOYSA-N
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Description

(4-Azido-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals This compound features an azido group at the fourth position of the indole ring and an acetic acid moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Azido-1H-indol-3-yl)acetic acid typically involves the introduction of an azido group to an indole derivative. One common method is the reaction of 4-bromo-1H-indole-3-acetic acid with sodium azide in the presence of a copper catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (4-Azido-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, copper catalyst, DMF, elevated temperatures.

    Reduction Reactions: Hydrogen gas, palladium catalyst.

    Cycloaddition Reactions: Alkynes, copper catalyst, room temperature or slightly elevated temperatures.

Major Products Formed:

    Substitution Reactions: Amine derivatives.

    Reduction Reactions: Primary amines.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

(4-Azido-1H-indol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Azido-1H-indol-3-yl)acetic acid largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azido group can react with alkynes via the Huisgen cycloaddition reaction to form stable triazole linkages. This reaction is often used to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it particularly useful in click chemistry and other applications where selective and efficient reactions are required.

Properties

CAS No.

79473-09-9

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-(4-azido-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8N4O2/c11-14-13-8-3-1-2-7-10(8)6(5-12-7)4-9(15)16/h1-3,5,12H,4H2,(H,15,16)

InChI Key

UIWLVLWTVJZBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=[N+]=[N-])C(=CN2)CC(=O)O

Origin of Product

United States

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